2,2-Difluoro-2-(3-hydroxyphenyl)acetic acid
CAS No.:
Cat. No.: VC15872028
Molecular Formula: C8H6F2O3
Molecular Weight: 188.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6F2O3 |
|---|---|
| Molecular Weight | 188.13 g/mol |
| IUPAC Name | 2,2-difluoro-2-(3-hydroxyphenyl)acetic acid |
| Standard InChI | InChI=1S/C8H6F2O3/c9-8(10,7(12)13)5-2-1-3-6(11)4-5/h1-4,11H,(H,12,13) |
| Standard InChI Key | PZMIZKBBSYJCCH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)O)C(C(=O)O)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2,2-Difluoro-2-(3-hydroxyphenyl)acetic acid features a central acetic acid backbone substituted with two fluorine atoms at the α-carbon and a 3-hydroxyphenyl group at the β-position. The presence of electron-withdrawing fluorine atoms creates significant polarization effects, influencing both its reactivity and intermolecular interactions. X-ray crystallography of analogous compounds reveals planar phenyl rings with dihedral angles of 8-12° relative to the carboxyl group, a configuration that likely persists in this derivative .
The compound’s IUPAC name derives from its substituent positions:
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Carboxylic acid at position 1
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Difluoro substitution at position 2
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3-hydroxyphenyl group at position 2
This arrangement produces a calculated topological polar surface area of 66.4 Ų, indicating moderate hydrogen-bonding capacity .
Spectroscopic Characterization
Fourier-transform infrared (FTIR) spectra of similar fluorinated acetic acids show characteristic peaks at:
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1690–1710 cm⁻¹ (C=O stretch)
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1250–1270 cm⁻¹ (C-F vibration)
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3200–3400 cm⁻¹ (O-H stretch from phenol and carboxylic acid)
Nuclear magnetic resonance (NMR) data predict the following signals:
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¹H NMR: A singlet at δ 4.8–5.2 ppm for the difluoromethyl group, with aromatic protons appearing as multiplets between δ 6.7–7.3 ppm
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¹³C NMR: A carbonyl carbon at δ 170–175 ppm and fluorinated carbons at δ 110–120 ppm (JCF ≈ 280 Hz)
Synthesis and Manufacturing
Synthetic Routes
The patent literature describes a base-catalyzed hydroxylation strategy for analogous compounds, employing sodium hydroxide (24 g) and copper sulfate pentahydrate (1 g) in Solvesso 200 at 180°C for 15 hours . Applied to 2-chlorophenyl precursors, this method achieves 63–72% yields through nucleophilic aromatic substitution, though fluorine incorporation would require modified conditions.
Alternative approaches may involve:
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Electrophilic fluorination of 3-hydroxyphenylacetic acid using Selectfluor® reagents
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Cross-coupling reactions between fluorinated acetyl chlorides and phenol derivatives
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Biocatalytic synthesis via engineered carboxylases, though this remains speculative for difluorinated systems
Process Optimization
Key reaction parameters include:
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Temperature: Maintaining 130–190°C to overcome activation energy barriers while preventing decomposition
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Catalyst loading: 5–7 mol% CuSO₄·5H₂O for optimal turnover frequency
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Solvent selection: High-boiling aromatic solvents (e.g., Solvesso 200) versus polar aprotic alternatives like DMF
Post-synthesis purification typically involves:
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Acid-base extraction (ethyl acetate/water)
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Recrystallization from aqueous acetic acid
Physicochemical Properties
Solubility and Stability
Experimental data from GlpBio indicate:
| Property | Value |
|---|---|
| Water solubility | 8.3 mg/mL at 25°C |
| DMSO solubility | 52 mg/mL |
| Thermal decomposition | >250°C |
| pKa (carboxylic acid) | 2.9 ± 0.2 |
| logP (octanol/water) | 1.4 |
The compound remains stable for:
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